![molecular formula C23H18N4O2 B14537670 [(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea](/img/structure/B14537670.png)
[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea is a complex organic compound featuring an oxazole ring, which is a five-membered heterocyclic ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-acylaminoketones to form the oxazole ring, followed by subsequent reactions to introduce the phenyl and amino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the phenylmethylidene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .
Scientific Research Applications
[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of [(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of biological targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound for a vast class of heterocyclic aromatic organic compounds.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
1,2,4-Oxadiazole: Another heterocyclic compound with similar structural features.
Uniqueness
[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea is unique due to its specific substitution pattern and the presence of both phenylmethylidene and amino groups, which confer distinct chemical and biological properties compared to other oxazole derivatives.
Properties
Molecular Formula |
C23H18N4O2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea |
InChI |
InChI=1S/C23H18N4O2/c24-23(28)26-25-21(18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)20(27-29-22)17-12-6-2-7-13-17/h1-15H,(H3,24,26,28)/b25-21+ |
InChI Key |
IDCCBJDOQGDIBA-NJNXFGOHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)/C(=N/NC(=O)N)/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C(=NNC(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


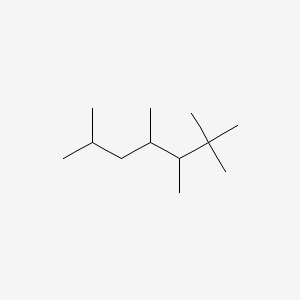
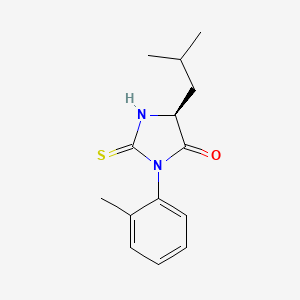
![3,3'-[1,3-Phenylenebis(methyleneoxy)]dibenzonitrile](/img/structure/B14537599.png)
![N-{3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene}acetamide](/img/structure/B14537601.png)
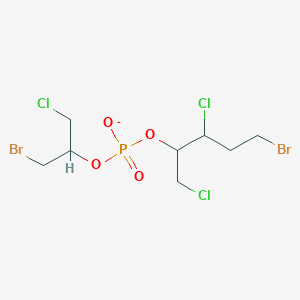
![2-[(5-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine](/img/structure/B14537613.png)
![Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] decanedioate](/img/structure/B14537614.png)
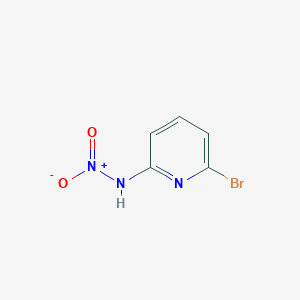

![2H-1-Benzopyran, 6-chloro-4-[[(4-methoxyphenyl)sulfonyl]methyl]-](/img/structure/B14537634.png)
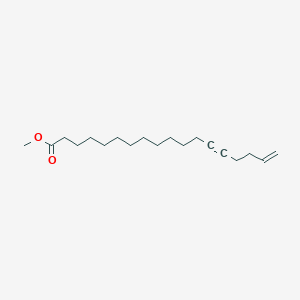
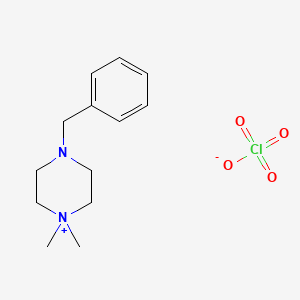
![3-[3-(Morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14537648.png)
![2-[(3-Chloro-4-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14537652.png)
